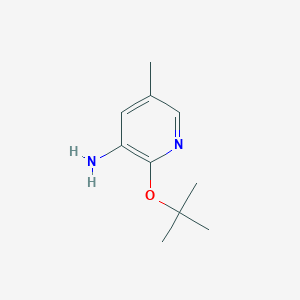
2-(Tert-butoxy)-5-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butoxy)-5-methylpyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives It features a tert-butoxy group attached to the second carbon of the pyridine ring, a methyl group at the fifth position, and an amine group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-5-methylpyridin-3-amine typically involves the introduction of the tert-butoxy group into the pyridine ring. One common method is the reaction of 2-chloro-5-methylpyridine with tert-butyl alcohol in the presence of a base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butoxy)-5-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives .
Aplicaciones Científicas De Investigación
2-(Tert-butoxy)-5-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Tert-butoxy)-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pyridine ring’s nitrogen atom can participate in coordination with metal ions, affecting the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Tert-butoxy)pyridine: Similar structure but lacks the methyl and amine groups.
2-tert-Butoxy-6-chloropyridine: Contains a chlorine atom instead of a methyl group.
1-tert-Butoxypropan-2-ol: Different core structure but similar tert-butoxy group
Uniqueness
2-(Tert-butoxy)-5-methylpyridin-3-amine is unique due to the combination of the tert-butoxy, methyl, and amine groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
5-methyl-2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-7-5-8(11)9(12-6-7)13-10(2,3)4/h5-6H,11H2,1-4H3 |
Clave InChI |
CWWGIEQLSIIZOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol](/img/structure/B13307888.png)
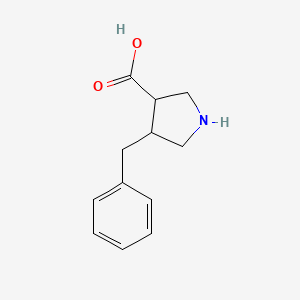

![2-Nitro-N-[2-(pyrrolidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B13307905.png)
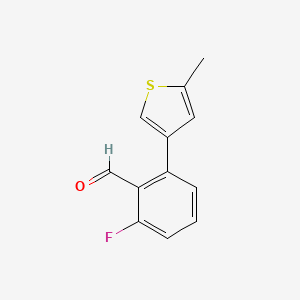
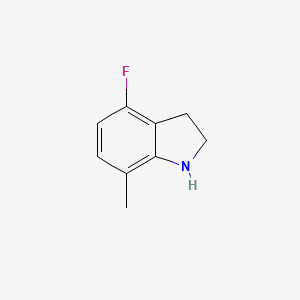
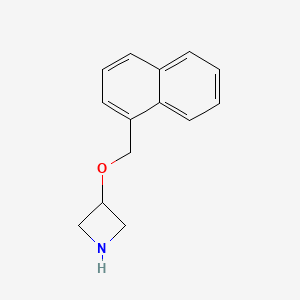

![tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]-N-ethylcarbamate](/img/structure/B13307943.png)
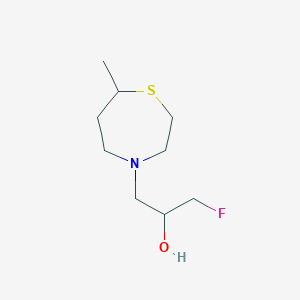
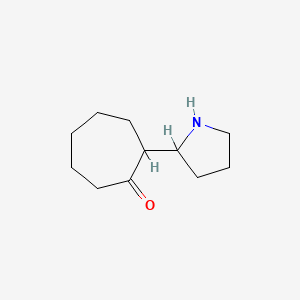
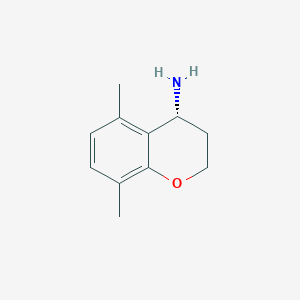
![2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13307960.png)
